3-Amino-1-cyclopentyl-N,N-dipropyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-cyclopentyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes an amino group, a cyclopentyl ring, and dipropyl substituents, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopentyl-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Cyclopentyl Substitution: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Dipropyl Substitution: The dipropyl groups can be introduced through alkylation reactions using propyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopentyl-N,N-dipropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Amino-1-cyclopentyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used to study enzyme inhibition, receptor binding, and other biological processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopentyl-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
Uniqueness
3-Amino-1-cyclopentyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclopentyl ring and dipropyl groups enhances its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H26N4O |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
3-amino-1-cyclopentyl-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H26N4O/c1-3-9-18(10-4-2)15(20)13-11-19(17-14(13)16)12-7-5-6-8-12/h11-12H,3-10H2,1-2H3,(H2,16,17) |
InChI Key |
CNZAEJVRSUNZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CN(N=C1N)C2CCCC2 |
Origin of Product |
United States |
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